molecular formula C9H16N2O2 B1467052 1-(Azetidine-3-carbonyl)piperidin-4-ol CAS No. 1359971-12-2

1-(Azetidine-3-carbonyl)piperidin-4-ol

Cat. No.: B1467052
CAS No.: 1359971-12-2
M. Wt: 184.24 g/mol
InChI Key: JFGPPGBTPYKWMR-UHFFFAOYSA-N
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Description

“1-(Azetidine-3-carbonyl)piperidin-4-ol” is a compound with the molecular formula C9H17ClN2O2 and a molecular weight of 220.70 . It is also known by the trade name SARP-4.


Synthesis Analysis

Azetidines, which are part of the structure of “this compound”, are among the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .


Molecular Structure Analysis

The molecular structure of “this compound” includes an azetidine ring and a piperidine ring . Azetidine is a four-membered nitrogen-containing heterocycle , while piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Azetidines, like the one in “this compound”, have shown remarkable advances in their chemistry and reactivity . They are excellent candidates for ring-opening and expansion reactions . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

Scientific Research Applications

Synthesis and Transformation in Asymmetric Synthesis

1-(Azetidine-3-carbonyl)piperidin-4-ol and related compounds have been extensively studied for their role in asymmetric synthesis. Lee et al. (2007) developed methods for the stereoselective preparation of tetrahydropyridin-3-ols and tetrahydroazepin-3-ols, which are versatile intermediates in the asymmetric synthesis of various piperidine alkaloids and azasugars. This process involves several key transformations, including stereoselective reduction, regioselective ring opening, and ring-closing metathesis (Lee, Im, & Jung, 2007).

Design of Drug Discovery Building Blocks

3-((Hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine were synthesized by Feskov et al. (2019). These compounds, which are larger and more conformationally flexible than their parent heterocycles, are considered advanced building blocks for drug discovery, highlighting the potential of azetidine derivatives in the pharmaceutical industry (Feskov et al., 2019).

Structural Analysis and Reactivity Studies

The structural properties and reactivity of azetidines, including this compound analogs, are critical in the synthesis of other heterocycles like piperidines and pyrrolidines. Singh et al. (2008) detailed these aspects, covering the thermal stability and crystallography of azetidines and their reactions with electrophiles and nucleophiles, providing valuable insights for chemical synthesis and drug design (Singh, D’hooghe, & Kimpe, 2008).

Stereochemistry in Piperidine Synthesis

Mollet et al. (2011) focused on the synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines. This research provides valuable insights into stereochemistry and alternative methods for preparing disubstituted piperidines, which are important in medicinal chemistry (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & de Kimpe, 2011).

Future Directions

Azetidines and piperidines, which are part of the structure of “1-(Azetidine-3-carbonyl)piperidin-4-ol”, have shown significant potential in various scientific fields . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on further exploring the synthesis, reactivity, and application of these compounds .

Properties

IUPAC Name

azetidin-3-yl-(4-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-8-1-3-11(4-2-8)9(13)7-5-10-6-7/h7-8,10,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGPPGBTPYKWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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